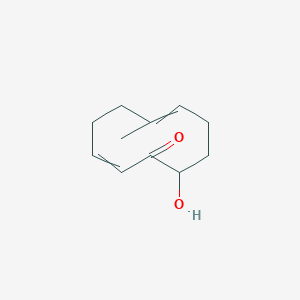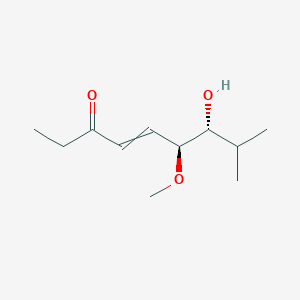
H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH is a peptide consisting of nine amino acids: glycine, glycine, lysine, lysine, lysine, tyrosine, arginine, and leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as carbodiimides or uronium salts.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like tyrosine can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other residues through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or β-mercaptoethanol under neutral to slightly basic conditions.
Substitution: Mutagenic primers and DNA polymerases in PCR reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH are used as model compounds in studies of peptide chemistry, including synthesis, folding, and stability.
Biology
In biological research, such peptides can serve as substrates for enzymes, inhibitors of protein-protein interactions, or probes for studying cellular processes.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, hormone analogs, and drug delivery systems.
Industry
In the industrial sector, peptides are used in the development of cosmetics, nutraceuticals, and as components in diagnostic assays.
Mecanismo De Acción
The mechanism of action of peptides like H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating biological pathways. For instance, the presence of lysine residues may facilitate binding to negatively charged molecules like DNA or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide with a different sequence but similar functional groups.
H-Lys-Lys-Gly-OH: A shorter peptide with lysine and glycine residues.
Uniqueness
H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH is unique due to its specific sequence, which imparts distinct biological properties and potential applications. The combination of multiple lysine residues and the presence of tyrosine and arginine contribute to its unique interactions and functions.
Propiedades
Número CAS |
185135-40-4 |
|---|---|
Fórmula molecular |
C43H76N14O10 |
Peso molecular |
949.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H76N14O10/c1-26(2)22-34(42(66)67)57-40(64)32(13-9-21-50-43(48)49)55-41(65)33(23-27-14-16-28(58)17-15-27)56-39(63)31(12-5-8-20-46)54-38(62)30(11-4-7-19-45)53-37(61)29(10-3-6-18-44)52-36(60)25-51-35(59)24-47/h14-17,26,29-34,58H,3-13,18-25,44-47H2,1-2H3,(H,51,59)(H,52,60)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,57,64)(H,66,67)(H4,48,49,50)/t29-,30-,31-,32-,33-,34-/m0/s1 |
Clave InChI |
MHBDROSEQFHJGJ-CVUOCSEZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



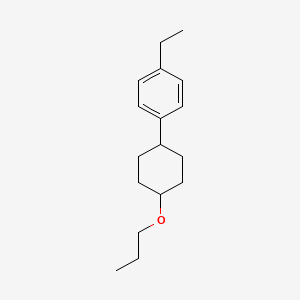

![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)
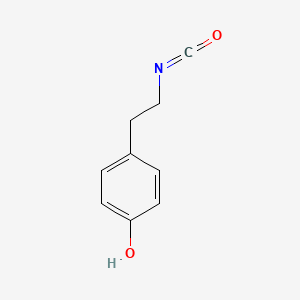
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
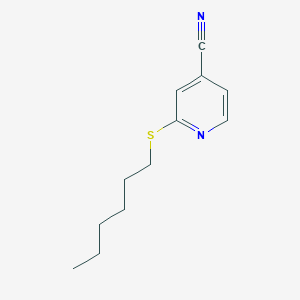
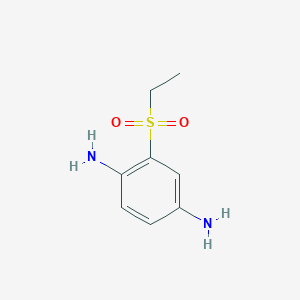
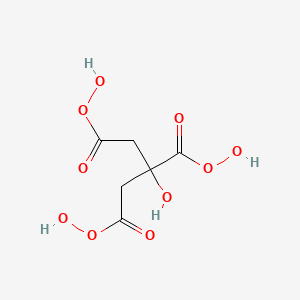
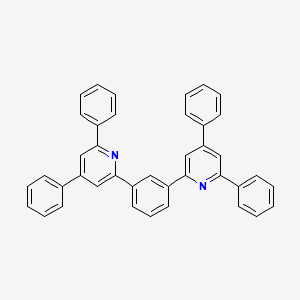
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)
